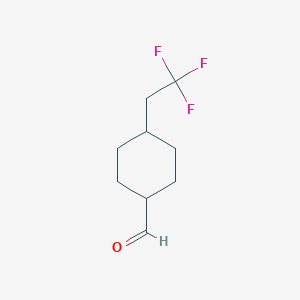
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde is a fluorinated organic compound with the molecular formula C9H13F3O. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which is further functionalized with an aldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of trifluoroethyl iodide in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid.
Reduction: 4-(2,2,2-Trifluoroethyl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
4-(2,2,2-Trifluoroethyl)benzaldehyde: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-(2,2,2-Trifluoroethyl)cyclohexanone: Similar structure but with a ketone group instead of an aldehyde group.
4-(2,2,2-Trifluoroethyl)cyclohexane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
The uniqueness of this compound lies in its combination of a trifluoroethyl group and an aldehyde group attached to a cyclohexane ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H13F3O |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h6-8H,1-5H2 |
InChI-Schlüssel |
IGKMBNIVPLDVCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


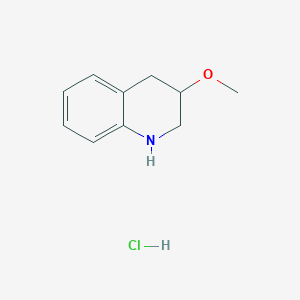
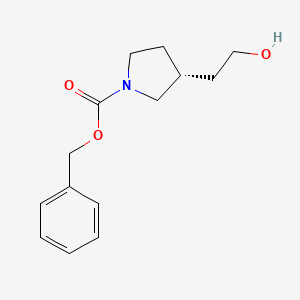
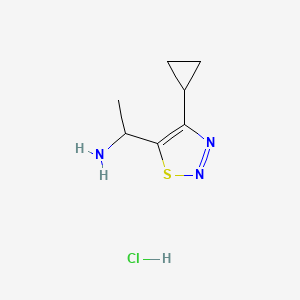
![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B15305481.png)

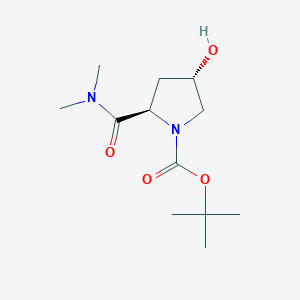
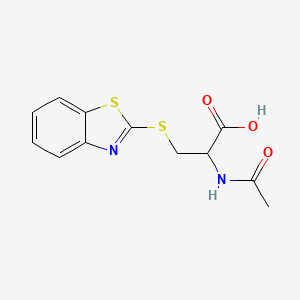
![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)

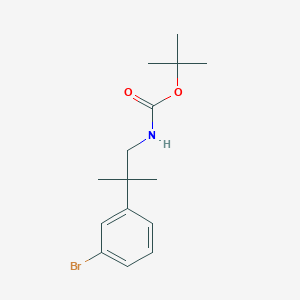
![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)
![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
